methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-aminoethyl)bicyclo[111]pentane-1-carboxylate hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction, often starting from simple alkenes or alkynes.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions. This step may involve the use of reagents such as ethylenediamine.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the esterification and salt formation processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be employed under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various functional groups at the aminoethyl position.
Scientific Research Applications
Chemistry
In organic chemistry, methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its aminoethyl group allows for conjugation with biomolecules, facilitating studies in drug delivery and molecular recognition.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its bicyclic structure may impart unique binding properties to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, while the aminoethyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride: Similar structure but lacks the aminoethyl group.
Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride: Contains a hydroxyethyl group instead of an aminoethyl group.
Methyl 3-(2-chloroethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride: Contains a chloroethyl group instead of an aminoethyl group.
Uniqueness
Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is unique due to the presence of the aminoethyl group, which imparts additional reactivity and potential for biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2792217-09-3 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.